Tanshinone IIb

Vue d'ensemble

Description

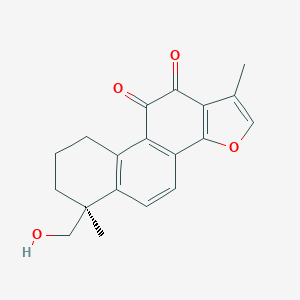

Tanshinone IIb is a complex organic compound with a unique structure that includes a furan ring fused to a phenanthrene backbone

Applications De Recherche Scientifique

Tanshinone IIb has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the production of polymers and other materials with specific properties.

Mécanisme D'action

Tanshinone IIb, also known as (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione or Tanshinon IIB, is a bioactive compound derived from the roots of the Traditional Chinese Medicine (TCM) herb Salvia miltiorrhiza . This compound has been shown to exhibit significant pharmacological activities, such as antioxidant activity, anti-inflammatory activity, cardiovascular effects, and antitumor activity .

Target of Action

This compound has been shown to modulate multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . It interacts with several targets such as GRB2, SRC, EGFR, PTPN1, ESR1, IGF1, MAPK1, PIK3R1, AKT1, and IGF1R . These targets play crucial roles in cell growth, proliferation, metastasis, invasion, angiogenesis, apoptosis, and autophagy .

Mode of Action

This compound interacts with its targets, leading to changes in cellular processes. For instance, it inhibits tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induces apoptosis and autophagy . It also modulates the expression of Bcl-2 and increases Bax, p53, and Cyto-c .

Biochemical Pathways

This compound affects multiple biochemical pathways. It modulates the PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . It also influences other pathways such as NF-κB, SIRT1/PGC1α, MAPK, SREBP-2/Pcsk9, Wnt, PI3K/Akt/mTOR, TGF-β/Smad, and Hippo/YAP . These pathways directly or indirectly affect the progression of diseases .

Pharmacokinetics

This compound, like other tanshinones, suffers from poor oral bioavailability due to low aqueous solubility, poor permeability, and exposure to first-pass metabolism . Chemical modifications and novel formulations have been made to address these issues .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has demonstrated excellent anticancer efficacy against cell lines from breast, cervical, colorectal, gastric, lung, and prostate cancer . It also induces apoptosis via the ROS/JNK signaling pathway in colorectal cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the traditional method for extracting and separating tanshinones from medicinal plants is insufficient due to the increasing demand for clinical drugs . Therefore, synthetic biological methods and strategies are necessary to analyze the biosynthetic pathway of tanshinones and construct high-yield functional bacteria to obtain tanshinones .

Analyse Biochimique

Biochemical Properties

Tanshinone IIb plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as inducing apoptosis and autophagy .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been shown to regulate the PGK1-PDHK1 signaling pathway, changing the energy metabolism mode of macrophages .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The periderm of the Salvia miltiorrhiza storage taproot initially synthesizes this compound on about 30 days after germination . Three critical stages of this compound synthesis have been determined: preparation, the initial synthesis, and the continuous rapid synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a myocardial infarction model, this compound was given for 3 days and 7 days for intervention, and it was found that this compound can improve the cardiac function, inflammatory cell infiltration and fibrosis after myocardial infarction .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, this compound can regulate the PGK1-PDHK1 signaling pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

It has been shown that the sensitivity of an osteosarcoma cell line to nucleoside analogs and the efficiency of bystander cell killing were independent of the subcellular localization of Dm-dNK .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tanshinone IIb can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form furan derivatives . This method is particularly useful due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes, such as the use of palladium-catalyzed reverse hydrogenolysis. This method allows for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired furan derivatives without the need for oxidants or hydrogen acceptors .

Analyse Des Réactions Chimiques

Types of Reactions

Tanshinone IIb undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, particularly at the hydroxymethyl group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various furan derivatives, such as alkoxy- and dialkoxydihydrofurans, and other functionalized compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Naphtho[2,3-b]furan-4,9-dione: Similar in structure but differs in the position and type of substituents.

5-Hydroxymethylfurfural: Shares the furan ring but has different functional groups and applications.

Uniqueness

Tanshinone IIb is unique due to its fused ring structure and the presence of both hydroxymethyl and dimethyl groups, which confer distinct chemical and biological properties.

Activité Biologique

Tanshinone IIb (TSB), a prominent bioactive compound derived from the roots of Salvia miltiorrhiza (commonly known as Danshen), has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological properties of this compound, particularly its neuroprotective, anti-inflammatory, and anticancer effects, supported by various studies and data.

- Molecular Formula : C₁₉H₁₈O₄

- Molecular Weight : 310.344 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 536.9 °C

Neuroprotective Effects

This compound exhibits notable neuroprotective properties, particularly in models of cerebral ischemia. Several studies have demonstrated its efficacy in reducing neuronal apoptosis and brain damage.

Case Study: Cerebral Ischemia

A study involving middle cerebral artery occlusion (MCAO) in rats highlighted the protective effects of TSB. Administered at doses of 5 and 25 mg/kg, TSB significantly reduced focal infarct volume and cerebral histological damage compared to control groups receiving a vehicle treatment. The results indicated a marked decrease in apoptotic cells within the brain tissue, suggesting TSB's potential as a therapeutic agent for stroke management .

| Treatment Dose (mg/kg) | Focal Infarct Volume Reduction | Apoptotic Cell Count Reduction |

|---|---|---|

| 5 | Significant | Significant |

| 25 | Highly Significant | Highly Significant |

Anti-Inflammatory Activity

This compound has been shown to exert anti-inflammatory effects through the modulation of various inflammatory pathways. It inhibits the activation of nuclear factor kappa B (NF-kB) and reduces the production of pro-inflammatory cytokines.

TSB's anti-inflammatory activity is mediated by its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in animal models. A study demonstrated that TSB could attenuate LPS-induced mastitis by regulating NF-kB signaling pathways, thus highlighting its potential for treating inflammatory conditions .

Anticancer Properties

Emerging research suggests that this compound possesses anticancer properties, particularly against various human carcinoma cell lines.

In Vitro Studies

In vitro studies have indicated that TSB can suppress tumor cell growth by inducing apoptosis and inhibiting cell proliferation. It has shown effectiveness against breast cancer and liver cancer cell lines, with mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 10 | Induction of apoptosis |

| Liver Cancer | 15 | Inhibition of proliferation |

Cardiovascular Protection

This compound also demonstrates cardioprotective effects, particularly in models of ischemia-reperfusion injury. Research indicates that TSB can enhance myocardial tolerance to ischemic stress by reducing oxidative stress and apoptosis in cardiac tissues.

Case Study: Myocardial Ischemia-Reperfusion Injury

In a study involving H9c2 cardiomyocytes subjected to anoxia/reoxygenation, TSB treatment resulted in decreased ROS production and improved cell viability. This effect was attributed to the activation of the Nrf2 pathway, which promotes antioxidant responses .

Propriétés

IUPAC Name |

(6S)-6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,8,20H,3-4,7,9H2,1-2H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUXBBDRILEIEZ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432954 | |

| Record name | (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17397-93-2 | |

| Record name | Tanshinone IIB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17397-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.